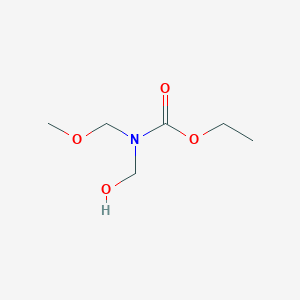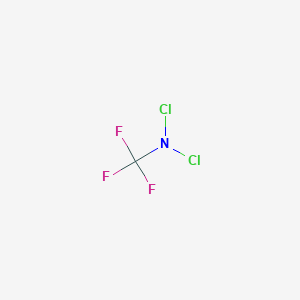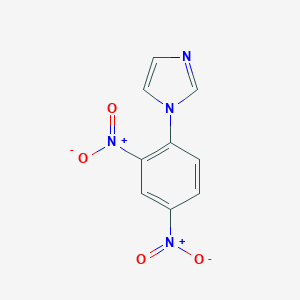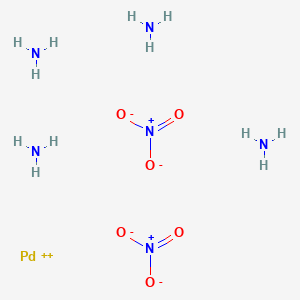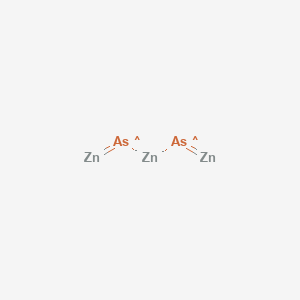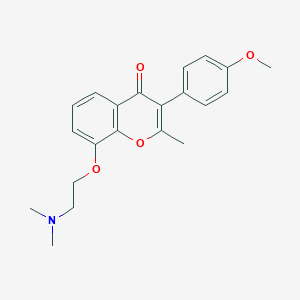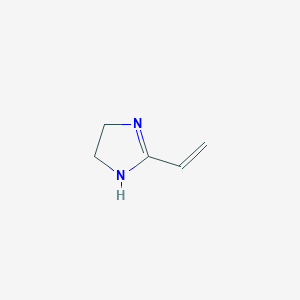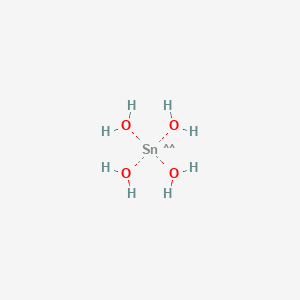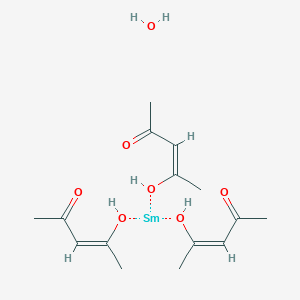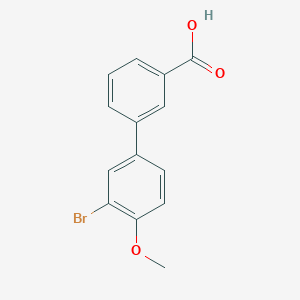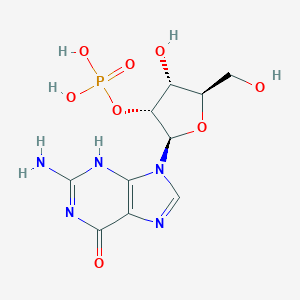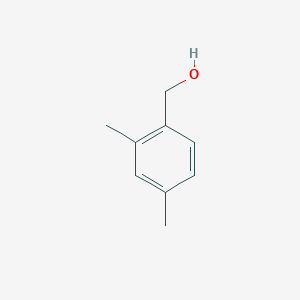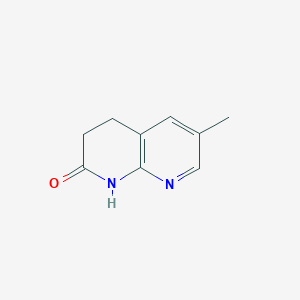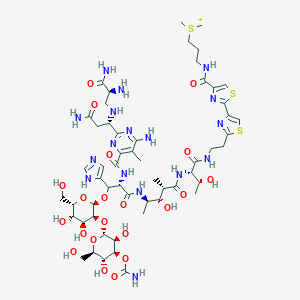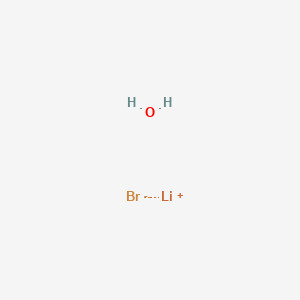
溴化锂水合物
描述
Synthesis Analysis
Lithium bromide hydrate is synthesized through various chemical processes. One notable method involves the conversion of biomass into bromomethylfurfural, furfural, and depolymerized lignin in a biphasic system consisting of a molten lithium bromide hydrate solution (LiBr·3H₂O) and an organic solvent. This method efficiently produces furan-based chemicals from cellulose and lignocellulosic biomass at relatively low temperatures and short reaction times, demonstrating the versatility of lithium bromide hydrate in facilitating complex chemical transformations (Yoo, Zhang, & Pan, 2017).
Molecular Structure Analysis
The molecular structure of lithium bromide hydrate complexes has been elucidated through various analytical techniques. For instance, the lithium bromide hydrate complex of a 13-membered dibenzoazocrown ether has been synthesized and its structure determined by X-ray methods. This complex demonstrates the ability of lithium bromide hydrate to form stable and specific molecular structures, which are crucial for its application in membrane technologies and other areas (Luboch, Biernat, Kravtsov, & Simonov, 1998).
Chemical Reactions and Properties
Lithium bromide hydrate is an efficient catalyst in various chemical reactions. It has been used in the synthesis of quinoxaline derivatives at room temperature, highlighting its role as a green and efficient catalyst. The use of LiBr in H₂O/EtOH as a reaction medium affords high yields and short reaction times for the title compounds, underscoring the compound's utility in facilitating environmentally friendly chemical processes (Hasaninejad, Zare, Mohammadizadeh, & Shekouhy, 2010).
Physical Properties Analysis
The physical properties of lithium bromide hydrate, such as electrical conductivity, are significantly influenced by its interaction with other materials. For example, the conductivity of lithium bromide monohydrate can be enhanced nearly one order of magnitude by dispersing Al₂O₃ particles into the phase. This finding is critical for applications in electrolytes and other areas where high conductivity is required (Nakamura & Goodenough, 1982).
Chemical Properties Analysis
The chemical properties of lithium bromide hydrate, such as its role in hydration processes, have been quantitatively analyzed. Studies show that lithium bromide, along with other lithium salts, participates in hydration processes that are crucial for understanding its behavior in aqueous solutions. This analysis is essential for applications involving lithium bromide hydrate in water treatment and other processes where hydration interactions are critical (Barba, Larrechi, & Coronas, 2016).
科学研究应用
1. Conversion of Biomass into Furan-Based Chemicals
- Application Summary: A novel approach using a biphasic system consisting of a molten lithium bromide hydrate solution and an organic solvent was developed to efficiently produce furan-based chemicals from cellulose and lignocellulosic biomass .
- Methods of Application: The process involves dissolving, hydrolyzing, dehydrating, and brominating the hemicelluloses and cellulose of the biomass in the aqueous phase of the biphasic system . The furan products are simultaneously extracted into and accumulated in the organic phase .
- Results: At 125 °C for 2 hours, the yield of bromomethylfurfural (BMF) from cellulose reached >90% (molar yield), and the yields of furfural (FF) and BMF from real biomass (herbage, hardwood, and softwood) were ∼70% and ∼85%, respectively .
2. Preparation and Characterization of Regenerated Cellulose Film
- Application Summary: The molten salt hydrate of lithium bromide was utilized as a non-derivatizing cellulose dissolution solvent to prepare regenerated cellulose films for kraft pulp .
- Methods of Application: The effects of LiBr concentrations and dissolving time on the structures and the properties of the films were investigated .
- Results: Tuning LiBr concentrations and dissolving time could increase the elongation at break and tensile strength of the films . The maximum elongation at break of 26% and tensile strength of 67 MPa were achieved when the films prepared in 65 wt % LiBr for 10 and 15 min, respectively .
3. Use in Organic Synthesis
- Application Summary: Solid LiBr is a useful reagent in organic synthesis . It is included into oxidation and hydroformylation catalysts; it is also used for deprotonation and dehydration of organic compounds containing acidic protons, and for the purification of steroids and prostaglandins .
- Methods of Application: The specific methods of application would depend on the particular reaction or process being carried out .
- Results: The outcomes would also vary depending on the specific reaction or process .
4. Effect of Regeneration Solvent on the Characteristics of Regenerated Cellulose
- Application Summary: The effect of different regeneration solvents (i.e. water, ethanol, and N, N-dimethylacetamide (DMAc)) on the characteristics of the regenerated cellulose from lithium bromide trihydrate (LBTH) molten salt was comprehensively investigated .
- Methods of Application: The specific methods of application would depend on the particular reaction or process being carried out .
- Results: The regenerated cellulose with ethanol had a relatively higher degree of crystallinity (70.2%) than that with water (42.3%) and DMAc (33.2%) .
5. Use in Absorption Refrigeration Systems
- Application Summary: Lithium bromide-water solution is widely used in absorption refrigeration systems, absorption heat pumps and absorption heat transformers .
- Methods of Application: The specific methods of application would depend on the particular system or process being carried out .
- Results: The outcomes would also vary depending on the specific system or process .
6. Nonlinear Optical Material
- Application Summary: l-Proline lithium bromide monohydrate (LPLBM) is a promising semi-organic nonlinear optical material .
- Methods of Application: The specific methods of application would depend on the particular system or process being carried out .
- Results: The outcomes would also vary depending on the specific system or process .
7. Oxidation and Hydroformylation Catalysts
- Application Summary: Solid LiBr is included into oxidation and hydroformylation catalysts .
- Methods of Application: The specific methods of application would depend on the particular reaction or process being carried out .
- Results: The outcomes would also vary depending on the specific reaction or process .
8. Purification of Steroids and Prostaglandins
- Application Summary: Solid LiBr is used for the purification of steroids and prostaglandins .
- Methods of Application: The specific methods of application would depend on the particular purification process being carried out .
- Results: The outcomes would also vary depending on the specific purification process .
9. Absorption Heat Pumps and Transformers
- Application Summary: Lithium bromide-water solution is widely used in absorption heat pumps and absorption heat transformers .
- Methods of Application: The specific methods of application would depend on the particular system or process being carried out .
- Results: The outcomes would also vary depending on the specific system or process .
安全和危害
Lithium bromide hydrate is harmful if swallowed and causes skin and eye irritation . It may also cause an allergic skin reaction . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .
属性
IUPAC Name |
lithium;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLONMMJNGTUAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH2LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635739 | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium bromide hydrate | |
CAS RN |
85017-82-9, 13453-70-8 | |
| Record name | Lithium bromide (LiBr), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85017-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



